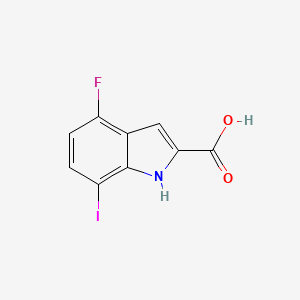
4-fluoro-7-iodo-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-7-iodo-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-7-iodo-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the halogenation of indole derivatives, followed by carboxylation. For instance, starting with an indole derivative, selective iodination at the 7-position and fluorination at the 4-position can be achieved using appropriate halogenating agents under controlled conditions . The carboxylation step can be performed using carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are crucial to achieving efficient production.
化学反应分析
Types of Reactions
4-fluoro-7-iodo-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) on the indole ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Halogenation: Iodine and fluorine sources, such as N-iodosuccinimide (NIS) and Selectfluor, are commonly used.
Carboxylation: Carbon dioxide in the presence of a base like sodium hydroxide.
Coupling Reactions: Palladium catalysts and appropriate ligands are used for Suzuki or Sonogashira coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
科学研究应用
4-fluoro-7-iodo-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its interactions with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4-fluoro-7-iodo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-fluoro-1H-indole-7-carboxylic acid
- 7-iodo-1H-indole-2-carboxylic acid
- 4-methoxy-1H-indole-2-carboxylic acid
Uniqueness
4-fluoro-7-iodo-1H-indole-2-carboxylic acid is unique due to the simultaneous presence of both fluorine and iodine atoms on the indole ring. This dual halogenation can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable scaffold for the development of novel therapeutic agents and functional materials .
属性
分子式 |
C9H5FINO2 |
|---|---|
分子量 |
305.04 g/mol |
IUPAC 名称 |
4-fluoro-7-iodo-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5FINO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14) |
InChI 键 |
ZUBQVALLSYCAMF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1F)C=C(N2)C(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13466197.png)
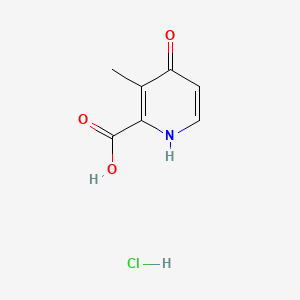
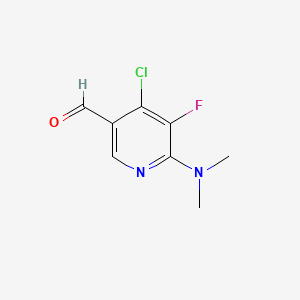
![(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13466206.png)
![2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid](/img/structure/B13466211.png)
![Tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13466215.png)
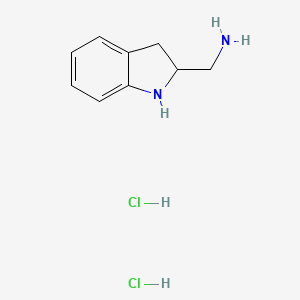
![tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate](/img/structure/B13466221.png)
![3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13466232.png)
![{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13466251.png)
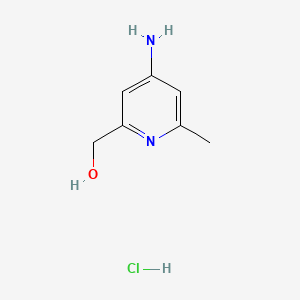
![1-(5-Amino-1-oxo-isoindolin-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13466255.png)
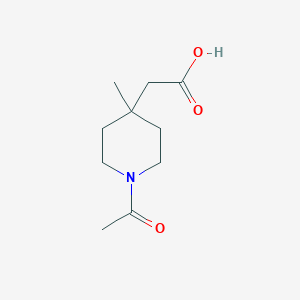
![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride](/img/structure/B13466268.png)
